![molecular formula C13H12O3 B056823 3-(benzyloxy)-2-methyl-4H-pyran-4-one CAS No. 61049-69-2](/img/structure/B56823.png)
3-(benzyloxy)-2-methyl-4H-pyran-4-one
Overview
Description
3-(benzyloxy)-2-methyl-4H-pyran-4-one is a chemical compound belonging to the class of organic compounds known as pyrans. These compounds are characterized by a 6-membered heterocyclic ring containing one oxygen atom and five carbon atoms. The presence of the benzyloxy group and the methyl group on the pyran ring modifies its chemical and physical properties, making it a compound of interest for various chemical syntheses and studies.
Synthesis Analysis
The synthesis of derivatives related to 3-(benzyloxy)-2-methyl-4H-pyran-4-one involves multi-component reactions, showcasing the versatility and efficiency of modern organic synthesis techniques. For example, an efficient synthesis of 3-(3-benzyl-2-(phenylimino)-2,3-dihydrothiazol-4-yl)-6-methyl-4-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H-pyran-2-one derivatives has been achieved via a one-pot, two-step approach, highlighting the mild reaction conditions and high yields of products (Bade & Vedula, 2015).
Molecular Structure Analysis
Molecular and crystal structure analyses of pyran derivatives provide insights into their conformation and the impact of substituents on their structural arrangement. For instance, X-ray diffraction analysis has been used to determine the molecular and crystal structure of substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans, illustrating the significance of structural elucidation in understanding compound properties (Shestopalov et al., 2003).
Scientific Research Applications
Synthesis and Derivative Formation:
- Marshall, Cable, and Botting (2009) reported on the synthesis of various substituted phenols from pyranone precursors, including 3-(benzyloxy)-2-methyl-4H-pyran-4-one. They used a variety of pronucleophiles with tert-butanol and potassium tert-butoxide under conventional and microwave heating methods (Marshall et al., 2009).
Antimicrobial Applications:
- Saraei et al. (2016) synthesized novel acrylate monomers based on 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one and evaluated them for antibacterial and antifungal activities. They found moderate to good activities, indicating potential use in antimicrobial applications (Saraei et al., 2016).
Synthetic Methodology Improvement:
- Bade and Vedula (2015) described an efficient synthesis of complex pyranone derivatives using 3-(benzyloxy)-2-methyl-4H-pyran-4-one. This study showcases the compound's role in facilitating the synthesis of potentially bioactive molecules (Bade & Vedula, 2015).
Synthesis of Aromatic Compounds:
- Takao, Endo, and Horie (1993) utilized 3-benzyloxy-2-methyl-4H-pyran-4-one in the palladium-catalyzed synthesis of 5-aryl-3-hydroxy-4H-pyran-4-ones, demonstrating the compound's utility in creating aromatic and potentially pharmacologically relevant structures (Takao et al., 1993).
Potential Muscle Relaxant:
- Atkinson et al. (1979) synthesized a series of compounds with the 3-hydroxy-4H-pyran-4-one nucleus, including derivatives of 3-(benzyloxy)-2-methyl-4H-pyran-4-one. Notably, one of these compounds, kojic amine, was found to have skeletal muscle relaxant activity, indicating possible therapeutic applications (Atkinson et al., 1979).
properties
IUPAC Name |
2-methyl-3-phenylmethoxypyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDVCPYRCOKNMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363412 | |
Record name | 3-(benzyloxy)-2-methyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-2-methyl-4H-pyran-4-one | |
CAS RN |
61049-69-2 | |
Record name | 3-Benzyloxy-2-methyl-4-pyrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61049-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(benzyloxy)-2-methyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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